Methyl 4-chloro-5-oxohexanoate
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Overview
Description
Methyl 4-chloro-5-oxohexanoate is an organic compound with the molecular formula C₇H₁₁ClO₃. It is a methyl ester derivative of 4-chloro-5-oxohexanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Reduction: 4-chloro-5-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-5-oxohexanoic acid and methanol.
Scientific Research Applications
Methyl 4-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-oxohexanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is converted to a secondary alcohol through the transfer of hydride ions. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-5-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-bromo-5-oxohexanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 4-chloro-5-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
Methyl 4-chloro-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 4-chloro-5-oxohexanoate is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
This compound has the molecular formula C7H11ClO3 and is classified as an ester. Its structure features a chloro substituent at the fourth carbon and a keto group at the fifth position, contributing to its unique reactivity profile. The compound is synthesized through various methods, typically involving the reaction of 4-chloro-5-oxohexanoic acid with methanol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often display efficacy against various bacterial strains. For instance, methylated esters have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may modulate cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have demonstrated the ability to induce G1 phase arrest in cancer cell lines, thereby inhibiting proliferation .
The biological activity of this compound is believed to be linked to its structural components. The presence of the chloro group enhances its reactivity towards biological targets, potentially influencing signaling pathways related to cell growth and apoptosis. Research into its mechanism of action is ongoing, with a focus on understanding how it interacts with cellular components .
Comparative Analysis
To better understand the biological implications of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 4-bromo-5-hydroxyhexanoate | Contains a bromine atom and hydroxyl group | Antimicrobial and potential anticancer effects |
Methyl 5-oxohexanoate | Lacks halogen substituents | Less reactive; limited biological activity |
This compound | Contains chlorine; keto group | Notable antimicrobial and anticancer potential |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various methyl esters, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
- Cancer Cell Proliferation : A recent experiment demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .
Properties
CAS No. |
64037-75-8 |
---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-oxohexanoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
YUCXDPOYXKHKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)Cl |
Origin of Product |
United States |
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